2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5S,6R)-
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Overview
Description
2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5S,6R)- is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.1690 g/mol . It is also known by other names such as Heptanoic acid, 5-hydroxy-, δ-lactone, and δ-Heptanolide . This compound is a lactone, which is a cyclic ester, and it is characterized by its tetrahydro-2H-pyran-2-one structure .
Preparation Methods
The synthesis of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5S,6R)- involves several steps. One common method involves the reaction of malonic acid derivatives with ethyl vinyl ketone under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is cooled to below 5°C, and the reagents are added slowly to ensure proper reaction . After the reaction is complete, the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5S,6R)- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the industry for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5S,6R)- involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions . Its lactone ring can undergo hydrolysis to form carboxylic acids, which can further react with other molecules . The exact pathways and targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5S,6R)- can be compared with other similar compounds such as δ-Valerolactone and γ-Valerolactone . These compounds share a similar lactone structure but differ in their substituents and ring sizes . The unique combination of ethyl and hydroxy groups in 2H-Pyran-2-one, 6-ethyltetrahydro-4-hydroxy-5-methyl-, (4R,5S,6R)- gives it distinct reactivity and applications .
Properties
CAS No. |
202072-84-2 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(4R,5S,6R)-6-ethyl-4-hydroxy-5-methyloxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-7-5(2)6(9)4-8(10)11-7/h5-7,9H,3-4H2,1-2H3/t5-,6+,7+/m0/s1 |
InChI Key |
NWVLFLLVHIPLNP-RRKCRQDMSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@@H](CC(=O)O1)O)C |
Canonical SMILES |
CCC1C(C(CC(=O)O1)O)C |
Origin of Product |
United States |
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